N-cyclohexyl-3,4,5-triethoxybenzamide
Description
Properties
Molecular Formula |
C19H29NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclohexyl-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C19H29NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,20,21) |
InChI Key |
SNAPKXXKYVHIBF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCC2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Methoxy vs. Ethoxy Groups
N-Cyclohexyl-3,4,5-trimethoxybenzamide (Compound 15, )
- Structure : Three methoxy (-OCH₃) groups at positions 3,4,3.
- Physical Properties :
- Spectroscopy :
- Crystallography :
N-Cyclohexyl-3,4,5-triethoxybenzamide (Inferred from )
- Structure : Three ethoxy (-OCH₂CH₃) groups at positions 3,4,4.
- Expected Properties :
- Solubility : Higher lipophilicity due to longer ethoxy chains compared to methoxy.
- Melting Point : Likely lower than trimethoxy analog due to reduced crystallinity from bulkier substituents.
- Synthesis : Likely derived from 3,4,5-triethoxybenzoic acid (CAS 6970-19-0, ) via benzoyl chloride intermediate.
Key Differences
Other Structural Analogs
N-(Cyanomethyl)-3,4,5-triethoxybenzamide (CAS 349114-95-0, ): Features a cyanomethyl (-CH₂CN) group on the amide nitrogen. Potential reactivity due to nitrile group, enabling further derivatization.
3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396635-04-3, ):
- Incorporates a thiophene-oxadiazole moiety, enhancing π-stacking and target binding in medicinal chemistry.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds under anhydrous conditions in chloroform or dichloromethane, typically at reflux temperatures (40–85°C) for 3–10 hours. Stoichiometric excess of cyclohexylamine (3.5 equivalents) ensures complete conversion of the acyl chloride. Post-reaction workup includes sequential washes with aqueous HCl (to remove unreacted amine) and saturated sodium bicarbonate (to neutralize residual HCl), followed by solvent evaporation and recrystallization in methanol or ethanol.
Key Data:
Limitations of Conventional Methods
-
Side Reactions : Competing hydrolysis of the acyl chloride to 3,4,5-triethoxybenzoic acid may occur if moisture is present.
-
Solvent Toxicity : Chloroform poses environmental and safety concerns.
-
Moderate Yields : Unoptimized conditions often result in yields below 80%.
Optimized Synthesis Using Advanced Catalysts and Solvents
Recent patents have introduced improvements in acyl chloride preparation and amidation, enhancing efficiency and scalability.
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
The quality of the acyl chloride precursor critically impacts the final product. A Chinese patent (CN102531888A) details an optimized protocol using bis(trichloromethyl) carbonate (BTC) instead of thionyl chloride.
Procedure:
-
Reagents : 3,4,5-Triethoxybenzoic acid, BTC, and N,N,N’,N’-tetrakis(3-cyanopropyl)ethylenediamine (catalyst).
-
Solvent : 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative to xylene.
Advantages:
-
Reduced Byproducts : BTC minimizes sulfonation side reactions common with thionyl chloride.
Data Comparison:
Catalytic Amidation in 2-MeTHF
The same patent advocates for 2-MeTHF as a solvent during amidation, citing its high boiling point (80°C) and improved miscibility with cyclohexylamine. This reduces reaction times to 4–6 hours and increases yields to 85–90%.
Characterization and Analytical Validation
Post-synthesis characterization ensures structural fidelity and purity. Key techniques include:
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity >98%. Retention times correlate with published standards.
Comparative Evaluation of Synthetic Routes
| Method | Yield | Purity | Solvent | Catalysts |
|---|---|---|---|---|
| Conventional | 78% | 98% | Chloroform | None |
| BTC-Optimized | 85% | 98.6% | 2-MeTHF | Tetrakis-cyanopropyl ethylenediamine |
The BTC method outperforms conventional approaches in yield and purity but requires longer reaction times.
Industrial Scalability and Environmental Considerations
-
Solvent Recovery : 2-MeTHF’s low toxicity facilitates recycling via distillation.
-
Catalyst Reusability : The tetrakis-cyanopropyl ethylenediamine catalyst retains activity for 3–5 cycles.
-
Waste Reduction : BTC generates fewer corrosive byproducts (CO₂ and HCl) compared to thionyl chloride (SO₂ and HCl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
